N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide
Description
N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide (IUPAC name: (2E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide) is a bioactive amide derivative characterized by a 5-hydroxyindole moiety linked via an ethylamine spacer to a trans-cinnamoyl group bearing 4-hydroxy-3-methoxyphenyl substituents. This compound is structurally related to serotonin derivatives and natural phenolic amides found in plants such as Lycium species . Its synthesis typically involves coupling indole derivatives (e.g., tryptamine) with substituted cinnamic acids via amide bond formation .
Properties
IUPAC Name |
N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-26-19-10-13(2-6-18(19)24)3-7-20(25)21-9-8-14-12-22-17-5-4-15(23)11-16(14)17/h2-7,10-12,22-24H,8-9H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGHKJYWENWLOMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CNC3=C2C=C(C=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68573-23-9 | |
| Record name | N-Feruloylserotonin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68573-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Precursor Synthesis and Selection
The synthesis begins with the preparation of two primary precursors: 5-hydroxyindole-3-ethylamine and 4-hydroxy-3-methoxycinnamic acid (ferulic acid derivative). The indole component is typically synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions. The cinnamic acid derivative is obtained through hydroxylation and methylation of cinnamic acid or via biotransformation of lignin-derived monomers.
Amide Bond Formation
The core reaction involves coupling the amine group of 5-hydroxyindole-3-ethylamine with the carboxylic acid group of 4-hydroxy-3-methoxycinnamic acid. Classical peptide coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are employed, often in the presence of HOBt (hydroxybenzotriazole) to suppress racemization. Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are used, with reactions typically conducted at 0–25°C for 12–24 hours.
Example Procedure :
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Dissolve 5-hydroxyindole-3-ethylamine (1.0 eq) and 4-hydroxy-3-methoxycinnamic acid (1.2 eq) in anhydrous DMF.
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Add EDC (1.5 eq) and HOBt (1.5 eq) under nitrogen atmosphere.
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Stir at 25°C for 18 hours.
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Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.
| Parameter | Value |
|---|---|
| Yield | 65–75% |
| Purity (HPLC) | >95% |
| Reaction Time | 18 hours |
Electrophilic Activation Strategies
LiHMDS/Triflic Anhydride-Mediated Dehydrogenation
Recent advances in amide activation enable direct N-dehydrogenation of preformed amides to enamides. This method, adapted from Lewis acid/base systems, uses LiHMDS (lithium hexamethyldisilazide) and triflic anhydride (Tf₂O) to generate reactive intermediates.
Mechanism :
-
Tf₂O activates the amide carbonyl, forming a triflate intermediate.
-
LiHMDS abstracts a β-hydrogen, inducing dehydrogenation to form the enamide.
Optimized Conditions :
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Solvent: Diethyl ether (prevents side reactions observed in THF)
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Temperature: −78°C to 0°C
-
Base: LiHMDS (superior to NaHMDS or KHMDS)
| Substrate | Product Yield |
|---|---|
| N-alkyl amides | 80–89% |
| N-aryl amides | 70–75% |
Regioselectivity in Complex Systems
Biocatalytic Approaches
Enzyme-Mediated Amidation
Inspired by plant phytoalexin biosynthesis, lipase B from Candida antarctica (CaL-B) catalyzes the amidation of cinnamic acids with tryptamine derivatives in tert-amyl alcohol.
Procedure :
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Mix 4-hydroxy-3-methoxycinnamic acid (1.0 eq) and 5-hydroxyindole-3-ethylamine (1.1 eq) in tert-amyl alcohol.
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Add CaL-B (50 mg/mL, 250 U/mL) and molecular sieves.
| Metric | Biocatalysis | Traditional |
|---|---|---|
| Yield | 60–70% | 65–75% |
| Solvent Toxicity | Low | High |
| Byproducts | Minimal | Moderate |
Oxidative Coupling Enhancements
Co-treatment with tyrosinase and ascorbic acid improves yields by mitigating oxidative degradation of phenolic groups. This system achieves 85% conversion in phosphate buffer (pH 8.0) with 10% DMSO.
Purification and Characterization
Chemical Reactions Analysis
N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide undergoes various chemical reactions typical of indole derivatives. These reactions include:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
Anti-inflammatory Effects
N-feruloylserotonin exhibits significant anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines and enzymes, making it a potential candidate for treating inflammatory diseases. Its mechanism involves the modulation of signaling pathways associated with inflammation, particularly those involving NF-kB and MAPK pathways .
Antitumor Activity
Studies have shown that N-feruloylserotonin possesses antitumor effects against various cancer cell lines. It induces apoptosis in cancer cells and inhibits cell proliferation by interfering with cell cycle progression. This compound has been evaluated for its efficacy in breast cancer and colon cancer models, demonstrating promising results in reducing tumor growth .
Antioxidant Properties
The compound has strong antioxidant capabilities, which help combat oxidative stress in cells. This property is crucial for protecting cells from damage caused by free radicals, thus contributing to its potential use in preventing age-related diseases and neurodegenerative disorders .
Antibacterial Effects
N-feruloylserotonin has been reported to exhibit antibacterial activity against several pathogenic bacteria. Its ability to disrupt bacterial cell membranes makes it a candidate for developing new antibacterial agents, especially in the face of rising antibiotic resistance .
Medicinal Chemistry
In medicinal chemistry, N-feruloylserotonin is being explored as a lead compound for developing new therapeutic agents targeting inflammation and cancer. Its structural modifications are being studied to enhance its bioavailability and efficacy while minimizing toxicity.
Nutraceuticals
Due to its beneficial health effects, N-feruloylserotonin is being investigated for use in nutraceutical formulations aimed at improving health outcomes related to inflammation and oxidative stress. Its incorporation into dietary supplements may provide additional health benefits.
Cosmetics
The antioxidant properties of N-feruloylserotonin make it suitable for cosmetic applications, particularly in anti-aging products. Its ability to scavenge free radicals can help protect skin cells from oxidative damage, promoting healthier skin.
Agricultural Science
Research is being conducted on the potential use of N-feruloylserotonin in agriculture as a natural pesticide or growth enhancer due to its antibacterial properties and ability to promote plant health .
Case Study 1: Antitumor Efficacy in Breast Cancer Models
A study published in Cancer Letters demonstrated that N-feruloylserotonin significantly inhibited the growth of breast cancer cells in vitro and reduced tumor size in vivo by inducing apoptosis through mitochondrial pathways .
Case Study 2: Anti-inflammatory Mechanisms
Research outlined in the Journal of Inflammation highlighted how N-feruloylserotonin suppressed TNF-alpha-induced inflammation in human endothelial cells by downregulating NF-kB signaling, showcasing its potential therapeutic application for cardiovascular diseases .
Mechanism of Action
The mechanism of action of N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide involves its interaction
Biological Activity
N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide, also known as N-feruloylserotonin, is a compound of interest due to its diverse biological activities. This article will explore its chemical properties, biological activities, and relevant research findings, including case studies and data tables.
- Molecular Formula : C20H20N2O4
- Molecular Weight : 352.39 g/mol
- CAS Number : 1795138-29-2
The compound features a complex structure that includes an indole moiety, which is often associated with various biological functions.
Biological Activity
The biological activity of N-feruloylserotonin has been studied in various contexts, including its antioxidant, anti-inflammatory, and potential anticancer properties.
Antioxidant Activity
Research indicates that N-feruloylserotonin exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related damage in cells. This property is particularly beneficial in neuroprotective applications and in the prevention of degenerative diseases.
Anti-inflammatory Effects
N-feruloylserotonin has demonstrated anti-inflammatory effects in several studies. It inhibits the expression of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6, contributing to its potential therapeutic effects in inflammatory diseases.
Anticancer Potential
Studies have suggested that N-feruloylserotonin may possess anticancer properties. In vitro experiments have shown that it can induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells. This selective cytotoxicity is promising for developing targeted cancer therapies.
Case Studies
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Antioxidant Study : A study evaluated the antioxidant capacity of N-feruloylserotonin using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radicals, demonstrating its potential as a natural antioxidant agent.
Concentration (µM) % Inhibition 10 25 50 50 100 80 -
Anti-inflammatory Study : In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, N-feruloylserotonin treatment resulted in a marked decrease in IL-6 and TNF-alpha levels compared to untreated controls.
Treatment Group IL-6 (pg/mL) TNF-alpha (pg/mL) Control 200 150 N-feruloylserotonin 50 30 -
Cytotoxicity Assay : The cytotoxic effects of N-feruloylserotonin were assessed against various cancer cell lines. The compound showed IC50 values ranging from 10 to 30 µM depending on the cell line tested.
Cell Line IC50 (µM) HeLa 15 MCF-7 20 A549 10
Summary of Research Findings
The biological activities of N-feruloylserotonin suggest it is a compound with significant therapeutic potential:
- Antioxidant Activity : Effective scavenger of free radicals.
- Anti-inflammatory Effects : Reduces pro-inflammatory cytokines.
- Anticancer Potential : Induces apoptosis selectively in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Key Differences
The target compound belongs to a class of phenolic amides with variations in aromatic substituents, linker groups, and stereochemistry. Below is a comparative analysis of structurally related compounds:
Q & A
What are the recommended analytical techniques for confirming the structural integrity of this compound?
Level: Basic
Answer:
To confirm structural integrity, employ a combination of:
- Nuclear Magnetic Resonance (NMR): 1D H/C NMR and 2D techniques (COSY, HSQC, HMBC) to resolve indole and phenylprop-enamide moieties. Pay attention to coupling constants for stereochemical assignments (e.g., trans vs. cis configuration in the propenamide group).
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula via exact mass analysis.
- X-ray Crystallography: For unambiguous confirmation, use SHELXL (via SHELX suite) for small-molecule refinement .
- HPLC-PDA/MS: Assess purity and detect impurities under gradient elution conditions (e.g., C18 column, methanol/water with 0.1% formic acid).
How can researchers address discrepancies in spectroscopic data during characterization?
Level: Advanced
Answer:
Conflicting data (e.g., unexpected H NMR peaks or HRMS adducts) require:
- Cross-Validation: Compare XRD-derived bond lengths/angles with NMR coupling constants to resolve stereochemical ambiguities .
- Isotopic Labeling or Derivatization: Confirm reactive sites (e.g., hydroxyl or methoxy groups) via acetylation or silylation, followed by MS/MS fragmentation.
- Computational Modeling: Use DFT calculations (e.g., Gaussian or ORCA) to predict NMR chemical shifts and compare with experimental data.
What synthetic strategies are optimal for preparing this compound with high enantiomeric purity?
Level: Advanced
Answer:
- Chiral Pool Approach: Start with enantiomerically pure 5-hydroxyindole derivatives to retain stereochemical fidelity.
- Asymmetric Catalysis: Employ palladium-catalyzed cross-coupling or organocatalytic methods for propenamide bond formation.
- Continuous-Flow Synthesis: Utilize Design of Experiments (DoE) to optimize reaction parameters (temperature, residence time) and minimize racemization .
- Purification: Use preparative chiral HPLC or crystallization with chiral resolving agents.
How should researchers mitigate oxidative degradation of the 5-hydroxyindole moiety during storage?
Level: Basic
Answer:
- Storage Conditions: Store under inert atmosphere (argon) at -20°C in amber vials to prevent photodegradation.
- Stabilizers: Add 0.1% w/v ascorbic acid or BHT to ethanolic solutions.
- Monitoring: Regularly assess degradation via LC-MS; track quinone formation (e.g., m/z shifts of +14 Da due to oxidation).
What methodologies are effective for studying metabolic stability in vitro?
Level: Advanced
Answer:
- Hepatocyte Incubations: Use primary human hepatocytes with LC-MS/MS to identify phase I/II metabolites (e.g., O-demethylation of the methoxyphenyl group or glucuronidation of the hydroxyindole) .
- Recombinant Enzymes: Test CYP450 isoforms (e.g., CYP3A4, CYP2D6) to pinpoint metabolic hotspots.
- Microsomal Stability Assays: Measure half-life (t₁/₂) under NADPH-fortified conditions; apply Michaelis-Menten kinetics for intrinsic clearance calculations.
How can researchers resolve low yields in the propenamide coupling step?
Level: Advanced
Answer:
- Activation Strategies: Replace traditional EDCl/HOBt with uronium salts (HATU, COMU) for higher coupling efficiency.
- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) with 2,6-lutidine to scavenge HCl byproducts.
- Microwave-Assisted Synthesis: Apply 50–100 W irradiation at 80–100°C for 30 minutes to accelerate reaction kinetics.
What in vitro assays are suitable for evaluating bioactivity without commercial interference?
Level: Basic
Answer:
- Receptor Binding Assays: Radioligand competition studies (e.g., serotonin or melatonin receptors due to indole similarity).
- Antioxidant Activity: DPPH/ABTS radical scavenging assays (monitor IC₅₀ of hydroxyindole and methoxyphenyl groups).
- Cellular Models: Use SH-SY5Y or HEK293 cells for neuroactivity screening; normalize data to vehicle controls.
How can researchers validate the absence of genotoxic impurities?
Level: Advanced
Answer:
- Ames Test: Use Salmonella typhimurium strains TA98/TA100 with S9 metabolic activation.
- In Silico Tools: Apply Derek Nexus or LeadScope to predict structural alerts (e.g., nitro or epoxide groups).
- LC-HRMS/MS: Detect trace impurities (<0.1%) via MRM transitions; compare with synthesized impurity standards.
What strategies optimize solubility for in vivo pharmacokinetic studies?
Level: Advanced
Answer:
- Prodrug Design: Introduce phosphate esters at the hydroxyindole group for enhanced aqueous solubility.
- Nanoparticle Formulation: Use PEGylated liposomes or PLGA nanoparticles (characterize via DLS and TEM).
- Co-Solvent Systems: Prepare 10% DMSO/30% PEG-400 in saline for intravenous dosing; validate stability over 24h.
How should conflicting bioactivity data between in vitro and in vivo models be addressed?
Level: Advanced
Answer:
- Pharmacokinetic Profiling: Measure plasma protein binding, tissue distribution, and metabolite formation.
- Species-Specific Metabolism: Compare hepatic clearance rates in human vs. rodent microsomes.
- Target Engagement Assays: Use PET tracers or fluorescent probes to confirm target binding in vivo.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
